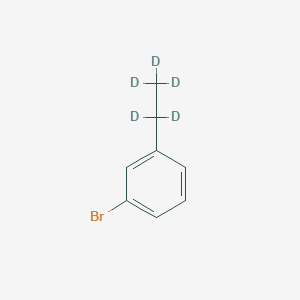
Uridine 5'-triphosphate (ammonium salt)-d8
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Uridine 5’-triphosphate (ammonium salt)-d8 is a labeled compound used in various biochemical and molecular biology applications. It is a pyrimidine nucleoside triphosphate that plays a crucial role in the synthesis of RNA and the regulation of cellular signaling pathways. The compound is often used as a substrate in enzymatic reactions and as a precursor for the synthesis of other nucleotides.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Uridine 5’-triphosphate (ammonium salt)-d8 typically involves the phosphorylation of uridine derivatives. One common method is the enzymatic phosphorylation of uridine diphosphate (UDP) to uridine triphosphate (UTP) using nucleoside diphosphate kinase (NDPK) as a catalyst . The reaction conditions usually require a buffered aqueous solution with a pH around 7.5 and the presence of magnesium ions to facilitate the enzymatic activity.
Industrial Production Methods
Industrial production of Uridine 5’-triphosphate (ammonium salt)-d8 involves large-scale enzymatic synthesis followed by purification processes such as ion-exchange chromatography and crystallization. The compound is often supplied as an ammonium salt to enhance its stability and solubility in aqueous solutions .
化学反应分析
Types of Reactions
Uridine 5’-triphosphate (ammonium salt)-d8 undergoes various chemical reactions, including:
Phosphorylation: Conversion to other nucleotides such as cytidine triphosphate (CTP) through enzymatic amination.
Hydrolysis: Breakdown into uridine diphosphate (UDP) and inorganic phosphate under acidic or enzymatic conditions.
Substitution: Reaction with other nucleophiles to form modified nucleotides.
Common Reagents and Conditions
Enzymes: Nucleoside diphosphate kinase (NDPK) for phosphorylation.
Buffers: Tris-HCl or phosphate buffers with a pH range of 7.0-8.0.
Metal Ions: Magnesium ions (Mg²⁺) to stabilize the triphosphate group and enhance enzymatic activity.
Major Products Formed
Cytidine Triphosphate (CTP): Formed through the amination of UTP.
Uridine Diphosphate (UDP): Formed through the hydrolysis of UTP.
科学研究应用
Uridine 5’-triphosphate (ammonium salt)-d8 is widely used in scientific research, including:
Chemistry: As a substrate in nucleotide synthesis and enzymatic reactions.
Biology: In studies of RNA synthesis and cell signaling pathways.
Medicine: Investigating the role of nucleotides in metabolic diseases and as potential therapeutic agents.
Industry: Used in the production of labeled nucleotides for research and diagnostic applications.
作用机制
Uridine 5’-triphosphate (ammonium salt)-d8 exerts its effects by acting as a substrate for various enzymes involved in nucleotide metabolism. It is phosphorylated by nucleoside diphosphate kinase to form other nucleotides such as cytidine triphosphate . The compound also interacts with purinergic receptors, particularly the P2Y2 receptor, to mediate cellular signaling and physiological responses .
相似化合物的比较
Similar Compounds
Uridine 5’-diphosphate (UDP): A precursor in the synthesis of UTP and involved in glycogen synthesis.
Cytidine Triphosphate (CTP): Formed from UTP and used in the synthesis of RNA and phospholipids.
Adenosine Triphosphate (ATP): A universal energy carrier in cells and involved in numerous biochemical reactions.
Uniqueness
Uridine 5’-triphosphate (ammonium salt)-d8 is unique due to its labeled isotopes, which make it particularly useful in nuclear magnetic resonance (NMR) studies and other analytical techniques. Its role as a precursor for cytidine triphosphate and its involvement in specific cellular signaling pathways also distinguish it from other nucleotides .
属性
分子式 |
C9H27N6O15P3 |
|---|---|
分子量 |
560.31 g/mol |
IUPAC 名称 |
azane;[[dideuterio-[(2R,3S,4R,5R)-2,3,4,5-tetradeuterio-5-(5,6-dideuterio-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy]-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C9H15N2O15P3.4H3N/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18;;;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H,10,12,15)(H2,16,17,18);4*1H3/t4-,6-,7-,8-;;;;/m1..../s1/i1D,2D,3D2,4D,6D,7D,8D;;;; |
InChI 键 |
JVSDFMCDTHUZIH-NARUIJAVSA-N |
手性 SMILES |
[2H]C1=C(N(C(=O)NC1=O)[C@]2([C@]([C@]([C@@](O2)([2H])C([2H])([2H])OP(=O)(O)OP(=O)(O)OP(=O)(O)O)([2H])O)([2H])O)[2H])[2H].N.N.N.N |
规范 SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O.N.N.N.N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[4-[4-(2-carboxyethyl)-N-[4-[8-[4-[4-(2-carboxyethyl)-N-[4-(2-carboxyethyl)phenyl]anilino]phenyl]-5λ4,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(12),2,4,5,7,9-hexaen-2-yl]phenyl]anilino]phenyl]propanoic acid;N,N-diethylethanamine](/img/structure/B12402061.png)


![2-[2-[(E)-(2-nitrofluoren-9-ylidene)methyl]phenoxy]ethanamine](/img/structure/B12402087.png)


![N-[(2-methoxy-4-nitrophenyl)methyl]-N-[2-(4-sulfamoylphenyl)ethyl]-4-(3-sulfanylidenedithiol-4-yl)benzamide](/img/structure/B12402101.png)
![2,2-dimethylpropanoyloxymethyl (2S,5R,6R)-6-[(2-amino-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B12402102.png)
![5-[6-chloro-5-[(1S,2R)-2-ethenylcyclopropyl]pyridazin-3-yl]-1H-pyrimidine-2,4-dione](/img/structure/B12402108.png)


![2'-Amino-2-(6,8-dibromo-7-hydroxy-2-oxochromen-3-yl)-7-(diethylamino)spiro[chromene-4,3'-isoindole]-1'-one](/img/structure/B12402148.png)
![[2-hydroxy-3-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate;[3-hydroxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B12402154.png)
